(R)-3-(2-Methylpyrrolidin-1-YL)aniline
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Overview
Description
®-3-(2-Methylpyrrolidin-1-YL)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Methylpyrrolidin-1-YL)aniline typically involves the reaction of 3-bromoaniline with ®-2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of ®-3-(2-Methylpyrrolidin-1-YL)aniline .
Industrial Production Methods
Industrial production methods for ®-3-(2-Methylpyrrolidin-1-YL)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Methylpyrrolidin-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products Formed
Oxidation: N-oxides of ®-3-(2-Methylpyrrolidin-1-YL)aniline.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
®-3-(2-Methylpyrrolidin-1-YL)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ®-3-(2-Methylpyrrolidin-1-YL)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-Methylpyrrolidin-1-YL)aniline: The enantiomer of ®-3-(2-Methylpyrrolidin-1-YL)aniline.
3-(2-Pyrrolidin-1-YL)aniline: Lacks the methyl group on the pyrrolidine ring.
3-(2-Methylpyrrolidin-1-YL)benzene: Lacks the amino group on the benzene ring.
Uniqueness
®-3-(2-Methylpyrrolidin-1-YL)aniline is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its enantiomer, (S)-3-(2-Methylpyrrolidin-1-YL)aniline, may exhibit different biological activities due to the chiral nature of the compound .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-[(2R)-2-methylpyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C11H16N2/c1-9-4-3-7-13(9)11-6-2-5-10(12)8-11/h2,5-6,8-9H,3-4,7,12H2,1H3/t9-/m1/s1 |
InChI Key |
MHHWDYSEKKAECW-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1C2=CC=CC(=C2)N |
Canonical SMILES |
CC1CCCN1C2=CC=CC(=C2)N |
Origin of Product |
United States |
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